Tris(6-methylheptane-2,4-dionato-O,O')chromium

CVD/ALD Precursor Engineering Materials Chemistry Precursor Physical State

Tris(6-methylheptane-2,4-dionato-O,O')chromium (CAS 94276-95-6) is a homoleptic chromium(III) β-diketonate complex with molecular formula C₂₄H₃₉CrO₆ and molecular weight 475.56 g/mol. Unlike the parent tris(acetylacetonato)chromium(III) [Cr(acac)₃] and the heavily substituted tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III) [Cr(TMHD)₃], this compound incorporates 6-methylheptane-2,4-dionate (mhd) ligands bearing a single isobutyl branch on the diketone backbone.

Molecular Formula C24H39CrO6
Molecular Weight 475.6 g/mol
CAS No. 94276-95-6
Cat. No. B15179493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(6-methylheptane-2,4-dionato-O,O')chromium
CAS94276-95-6
Molecular FormulaC24H39CrO6
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Cr+3]
InChIInChI=1S/3C8H14O2.Cr/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/q;;;+3/p-3/b3*8-5-;
InChIKeyFCYCKCBQLKPVLV-YXKGCPEZSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(6-methylheptane-2,4-dionato-O,O')chromium (CAS 94276-95-6): Procurement Baseline for Chromium(III) β-Diketonate Precursor Selection


Tris(6-methylheptane-2,4-dionato-O,O')chromium (CAS 94276-95-6) is a homoleptic chromium(III) β-diketonate complex with molecular formula C₂₄H₃₉CrO₆ and molecular weight 475.56 g/mol . Unlike the parent tris(acetylacetonato)chromium(III) [Cr(acac)₃] and the heavily substituted tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III) [Cr(TMHD)₃], this compound incorporates 6-methylheptane-2,4-dionate (mhd) ligands bearing a single isobutyl branch on the diketone backbone. This intermediate steric profile fundamentally alters the physical state, solubility, and volatility of the complex, positioning it as a distinct candidate for applications where conventional solid chromium precursors present handling or compatibility constraints.

Why Tris(6-methylheptane-2,4-dionato-O,O')chromium Cannot Be Substituted by Generic Chromium β-Diketonates


Generic substitution among chromium(III) β-diketonates is routinely undermined by ligand-driven differences in physical state, hydrocarbon solubility, and volatility that directly impact precursor handling, thin-film deposition process windows, and analytical reproducibility [1][2]. Tris(acetylacetonato)chromium(III) [Cr(acac)₃] and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)chromium(III) [Cr(TMHD)₃] are both crystalline solids at room temperature (melting points 210 °C and 230–232 °C, respectively) that require sublimation-based or solid-source delivery systems [2]. Tris(6-methylheptane-2,4-dionato-O,O')chromium, in contrast, is obtained as an oil that is freely soluble in non-polar hydrocarbon media, enabling liquid-precursor delivery, direct oil-based standard preparation, and elimination of solid-handling infrastructure [2]. The quantitative evidence below establishes that these three complexes are operationally non-interchangeable despite sharing the same metal center and coordination geometry.

Tris(6-methylheptane-2,4-dionato-O,O')chromium: Quantitative Differentiation Evidence for Scientific Procurement


Physical State Differentiation: Liquid Oil vs. Crystalline Solids at Room Temperature

Tris(6-methylheptane-2,4-dionato-O,O')chromium is obtained as an oil at room temperature, a physical state fundamentally distinct from the crystalline solid forms of its two closest structural analogs [1]. Cr(acac)₃ is a violet crystalline solid with a melting point of 210 °C , while Cr(TMHD)₃ is a purple crystalline solid melting at 230–232 °C . The liquid state of the tris(6-methylheptane-2,4-dionato) complex, attributed to asymmetric branching from the single isobutyl substituent that disrupts crystal packing, directly enables liquid-delivery vaporization systems that are incompatible with solid precursors [1].

CVD/ALD Precursor Engineering Materials Chemistry Precursor Physical State

Lubricating Oil Solubility: Direct Head-to-Head Comparison with 2,4-Pentanedione Chelates

In a systematic study of metal chelates for trace-element analytical standards in petroleum products, the 6-methyl-2,4-heptanedione chelate of chromium was obtained as an oil that was 'very soluble in lubricating oil without addition of any solubilizer' [1]. In direct contrast, the 2,4-pentanedione (acetylacetonate) chelates of chromium, cobalt, copper, and iron were 'practically insoluble in oil,' and their oil solutions gave crystalline precipitates upon standing overnight at room temperature [1]. This constitutes a direct, experimentally observed solubility differentiation between the two ligand systems under identical testing conditions.

Analytical Standard Preparation Petroleum Analysis Trace Metal Determination

Class-Level Volatility Differentiation: Alkyl-Substituted vs. Unsubstituted Cr(III) β-Diketonates

Thermogravimetric analysis (TGA) and vapor pressure measurements on chromium(III) β-diketonates demonstrate that ligand alkyl substitution systematically modulates volatility [1]. Cr(acac)₃ (unsubstituted methyl groups) exhibits a vapor pressure of 3.328 Torr at 150 °C [2], while Cr(TMHD)₃ (tert-butyl substituted) has its vapor pressure characterized over 341–412 K with documented thermal stability suitable for MOCVD [3]. The 6-methylheptane-2,4-dionate (mhd) complex, bearing a single isobutyl branch per ligand, occupies an intermediate substitution position predicted by structure–volatility relationships to yield vapor pressures between the low-volatility Cr(acac)₃ and the highly volatile Cr(TMHD)₃ [1]. The oil-like physical state of Cr(mhd)₃ further implies reduced lattice enthalpy relative to crystalline Cr(acac)₃ and Cr(TMHD)₃, potentially lowering the effective vaporization temperature [1].

MOCVD Precursor Volatility Thermogravimetric Analysis Vapor Pressure Engineering

Molecular Weight and Steric Profile: Structural Comparison of Three Cr(III) β-Diketonate Precursors

Comparison of molecular parameters reveals distinct structural profiles: Cr(acac)₃ has a molecular weight of 349.32 g/mol with minimal steric bulk (terminal methyl groups) ; Cr(mhd)₃ has a molecular weight of 475.56 g/mol with one isobutyl branch per ligand ; Cr(TMHD)₃ has a molecular weight of 601.80 g/mol with two tert-butyl groups per ligand [1]. The intermediate molecular weight of Cr(mhd)₃ (475.56 g/mol) corresponds to a chromium mass fraction of approximately 10.9%, compared to 14.9% for Cr(acac)₃ and 8.6% for Cr(TMHD)₃. This intermediate metal content directly affects precursor utilization efficiency—the mass of chromium delivered per unit mass of precursor vaporized—which in turn governs deposition rate and precursor cost-effectiveness in thin-film processes.

Precursor Design Steric Effects Coordination Chemistry

Tris(6-methylheptane-2,4-dionato-O,O')chromium: Evidence-Backed Application Scenarios for Procurement Decision-Making


Liquid-Precursor MOCVD of Chromium Oxide Thin Films

For metal-organic chemical vapor deposition (MOCVD) of Cr₂O₃ or mixed-metal oxide films, the oil-like physical state of tris(6-methylheptane-2,4-dionato-O,O')chromium enables liquid-delivery vaporization without the solid-source sublimators required for Cr(acac)₃ (mp 210 °C) [1][2]. Liquid precursors provide more stable and reproducible vapor delivery, reducing film thickness variation across large-area substrates. The intermediate ligand steric bulk further reduces intermolecular lattice forces relative to crystalline Cr(acac)₃, potentially allowing lower vaporizer operating temperatures [1][3]. This scenario is most applicable when transitioning from solid-source to liquid-delivery CVD systems.

Oil-Soluble Chromium Standard for Petroleum Trace-Metal Analysis

The unique solubility of tris(6-methylheptane-2,4-dionato-O,O')chromium in lubricating oil—without any solubilizer additive—makes it the only viable chromium β-diketonate for preparing stable, single-component oil-based calibration standards for wear-metals analysis by ICP-OES or AAS [1]. The direct comparator, Cr(acac)₃, is practically insoluble in oil and forms crystalline precipitates overnight, rendering it unusable for this application [1]. This evidence directly supports procurement for laboratories performing ASTM D5185 or D4927 compliant analyses.

Chromium Doping Precursor for Mixed-Metal Oxide ALD Supercycles

In atomic layer deposition (ALD) of chromium-doped ternary oxides (e.g., Cr-doped TiO₂ or Al₂O₃ for magnetic or catalytic films), the liquid state of Cr(mhd)₃ facilitates pulsing as a neat liquid or solution, whereas crystalline Cr(acac)₃ requires elevated source temperatures (typically >150 °C) that risk precursor decomposition during prolonged heating [1][2]. The intermediate chromium mass fraction (10.9%) offers a balance between precursor volatility and metal delivery rate when co-dosed with other liquid β-diketonate precursors sharing compatible ligand chemistry [2].

Solubilizer-Free Formulation for Hydrocarbon-Soluble Catalyst Precursors

For applications requiring a chromium(III) source soluble in non-polar hydrocarbon media—such as homogeneous Ziegler-Natta catalyst components or oil-soluble polymerization catalyst precursors—tris(6-methylheptane-2,4-dionato-O,O')chromium eliminates the formulation complexity and potential interference introduced by solubilizing agents (e.g., 2-ethylhexanoic acid or amine synergists) that are mandatory for other chromium β-diketonates [1]. This simplifies formulation QA/QC and reduces the risk of solubilizer-derived side reactions during catalysis.

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